N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide
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Description
N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Examination
Researchers have synthesized and tested compounds similar to N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide for their pharmacological properties, comparing their effects to known substances like MDMA. These studies have contributed to understanding the pharmacodynamics and potential therapeutic applications of such compounds, highlighting their relevance in developing new pharmacological agents (Johnson et al., 1991).
Nematocidal Activity
In the quest for new nematicides, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity. Compounds structurally related to this compound were evaluated, offering insights into potential agricultural applications by addressing pests like Bursaphelenchus xylophilus (Liu et al., 2022).
Antioxidant Properties
Research focusing on the antioxidant properties of related compounds has utilized X-ray diffraction and DFT calculations to elucidate the molecular structure and evaluate the antioxidant capacity. This avenue of research contributes to the broader understanding of the chemical's potential in mitigating oxidative stress (Demir et al., 2015).
Potential in Alzheimer's Disease Treatment
A study explored the development of 5-aroylindolyl-substituted hydroxamic acids, highlighting compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). Such findings illuminate the compound's therapeutic potential, particularly in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).
Molecular Structural Analysis
Another study delved into the molecular structure of similar compounds, employing experimental and theoretical methods like IR spectroscopy and quantum chemical computation. This research aids in the comprehensive understanding of the compound's chemical behavior and properties, facilitating its application in various scientific fields (Demir et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)19(21)20(11-14-4-7-16(22-3)8-5-14)15-6-9-17-18(10-15)24-12-23-17/h4-10,13H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMRWZIRPAIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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